molecular formula C24H17BrN4O2 B2776476 2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1291857-79-8

2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2776476
CAS No.: 1291857-79-8
M. Wt: 473.33
InChI Key: WMIZDOTVRQQQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the phthalazinone class, featuring a 1,2-dihydrophthalazin-1-one core substituted at position 2 with a 3-bromophenyl group and at position 4 with a 1,2,4-oxadiazole moiety bearing a 4-ethylphenyl substituent. The bromophenyl group enhances electrophilic reactivity, while the ethylphenyl-oxadiazole moiety contributes to hydrophobic interactions, making it a candidate for pharmacological applications such as kinase inhibition or ion channel modulation.

Properties

IUPAC Name

2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O2/c1-2-15-10-12-16(13-11-15)22-26-23(31-28-22)21-19-8-3-4-9-20(19)24(30)29(27-21)18-7-5-6-17(25)14-18/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIZDOTVRQQQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, including the formation of the phthalazinone core and the introduction of the bromophenyl and ethylphenyl groups. Common synthetic routes may include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Introduction of the Bromophenyl Group: This step may involve the bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Oxadiazole Ring: This can be done by reacting a suitable nitrile with hydrazine derivatives under acidic or basic conditions.

    Final Coupling Reactions: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one exhibit significant anticancer properties. For instance, derivatives with oxadiazole moieties have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer proliferation.

Case Study:
A study published in European Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives showed potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have also been explored. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity suggests a possible therapeutic role in conditions characterized by chronic inflammation.

Table 1: Summary of Anti-inflammatory Effects

Compound TypeCytokine InhibitionReference
Oxadiazole DerivativesIL-6, TNF-alphaJournal of Medicinal Chemistry

Material Science Applications

The unique properties of this compound allow for potential applications in material science. Its ability to form stable complexes with metals can be exploited in the development of novel materials for electronic applications or catalysis.

Photoluminescent Properties

Research has shown that certain derivatives can exhibit photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name / ID (Evidence) Core Structure Substituents (Oxadiazole) Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Potential Applications
Target Compound Phthalazinone 4-Ethylphenyl C₂₆H₁₉BrN₄O₂ 523.37 (calculated) N/A N/A Hypothesized TRP antagonism
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one Phthalazinone 4-Methoxyphenyl C₂₃H₁₆N₄O₃ 396.41 N/A N/A Supplier-listed, no bioactivity
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one Phthalazinone 3-Bromophenyl C₂₂H₁₃BrN₄O₂ 469.28 N/A N/A Pharmaceutical intermediate
2-{[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)phthalazin-1(2H)-one Phthalazinone 2-Bromophenyl (methyl-linked) C₂₉H₂₀BrN₄O₃ 579.40 (calculated) N/A N/A Structural studies
4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline Aniline 4-Phenoxyphenyl C₂₀H₁₄N₄O₂ 366.36 55–71 >98 Antimicrobial
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Benzimidazolone 4-Chlorophenethyl C₁₇H₁₂ClN₅O₂ 361.76 72 99.01 TRPA1/TRPV1 antagonism

Key Observations

Bromine positioning (3-bromo vs. 2-bromo in ) influences steric and electronic interactions. The 3-bromo substituent in the target compound may favor π-stacking in protein binding .

Synthetic Accessibility :

  • Yields for oxadiazole-containing compounds vary widely (30–72% in ), depending on substituent complexity. The target compound’s synthesis likely requires optimized cyclization steps, similar to procedures in using EDC·HCl/HOBt coupling .

Antimicrobial oxadiazoles () with phenoxyphenyl groups highlight the role of aromatic substituents in activity .

Biological Activity

The compound 2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a novel chemical entity with potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18BrN5O2
  • Molecular Weight : 426.29 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, particularly focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent in neurological disorders.

Anticancer Activity

Recent research has highlighted the compound's ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of phthalazinone compounds exhibit selective inhibition of Aurora-A kinase, a critical regulator of mitosis. This inhibition leads to apoptosis in cancer cells, suggesting potential use in cancer therapy .

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial activity. Compounds containing this structure have shown significant efficacy against various bacterial strains and fungi. In vitro studies have indicated that the compound exhibits dose-dependent antimicrobial effects .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:

  • Aurora Kinase Inhibition : By inhibiting Aurora kinases, the compound disrupts the mitotic process in cancer cells, leading to cell cycle arrest and subsequent apoptosis .
  • Antimicrobial Action : The oxadiazole ring enhances membrane permeability in bacterial cells, leading to cell lysis and death .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A review highlighted that pyrazole derivatives exhibit a broad spectrum of biological activities including anticancer and anti-inflammatory effects. The structure-activity relationship (SAR) indicates that modifications can enhance efficacy .
  • Fungicidal Activity : A patent described the synthesis of oxadiazol derivatives with significant fungicidal properties against agricultural pathogens. These findings suggest that similar modifications in our compound could enhance its antifungal activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound AAnticancerAurora-A kinase inhibition
Compound BAntimicrobialMembrane disruption
Compound CFungicidalCell lysis via membrane permeability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.